molecular formula C23H25N7O2 B2612699 2-(1H-1,3-benzodiazol-1-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide CAS No. 1251542-84-3

2-(1H-1,3-benzodiazol-1-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide

Cat. No.: B2612699
CAS No.: 1251542-84-3
M. Wt: 431.5
InChI Key: RAYCPQRIAIYNPH-UHFFFAOYSA-N
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Description

This compound features a benzodiazole core conjugated with a pyrimidine-ethylacetamide scaffold. The 4-methoxyphenylamino substituent may improve solubility and metabolic stability compared to non-polar analogs.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c1-16-13-21(28-17-7-9-18(32-2)10-8-17)29-23(27-16)25-12-11-24-22(31)14-30-15-26-19-5-3-4-6-20(19)30/h3-10,13,15H,11-12,14H2,1-2H3,(H,24,31)(H2,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYCPQRIAIYNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)CN2C=NC3=CC=CC=C32)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The final step involves the coupling of the benzodiazole and pyrimidine intermediates under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzodiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Compound Class Core Structure Melting Point (°C) Synthesis Yield Key Functional Groups
Target Compound Benzodiazole-Pyrimidine Not reported Not reported 4-Methoxyphenylamino, ethylacetamide
Pyrimidine-Triazole (2e) Triazole-Pyrimidine 165–167 30% Cyclopropyltriazole, pyridinyl
Imidazo-Pyridine (MM0333.02) Imidazo-Pyridine >200 (estimated) Not reported Methylphenyl, acetamide
Benzothiazole-Indole Benzothiazole-Indole 180–185 (typical) 60–80% Phenylsulfonyl, substituted benzothiazole

Note: Data extrapolated from , and 3. Melting points reflect core rigidity; yields depend on coupling methods.

Functional Group Impact

  • Benzodiazole vs. Triazole : Benzodiazole’s aromaticity may enhance binding to ATP pockets in kinases, whereas triazoles (as in ) offer metabolic resistance but reduced π-stacking .
  • 4-Methoxyphenylamino Group: This substituent likely improves water solubility compared to ’s methylphenyl group, which prioritizes lipophilicity for membrane penetration .

Research Implications

The target compound’s hybrid architecture bridges features of kinase inhibitors (pyrimidine-ethylenediamine) and DNA-interactive agents (benzodiazole). Future studies should:

Compare its kinase inhibition profile with ’s triazole-pyrimidine derivatives.

Evaluate solubility and bioavailability relative to imidazo-pyridines ().

Optimize synthetic routes using high-yield methods from and .

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution. The final step is the coupling of the benzodiazole and pyrimidine intermediates, often using catalysts to enhance efficiency.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound binds to various enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, compounds in this class have shown moderate cytotoxicity against HepG2 cells (human liver cancer cells), indicating their potential as anticancer agents .

Case Studies

Several case studies have evaluated the biological activity of related compounds. For example:

  • Study on Anti-Malarial Activity :
    • A series of compounds structurally related to this compound were screened for anti-malarial activity against Plasmodium falciparum.
    • Results indicated that while some compounds displayed good anti-malarial activity, they also exhibited moderate cytotoxicity to mammalian cells .
  • QSAR Analysis :
    • Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to understand the relationship between the chemical structure of these compounds and their biological activity.
    • Parameters such as lipophilicity and molecular weight were analyzed to predict the efficacy of similar compounds against various biological targets .

Data Tables

Biological Activity Observed Effect Reference
Cytotoxicity in HepG2 cellsModerate cytotoxicity
Anti-malarial activityGood efficacy but moderate cytotoxicity
QSAR AnalysisCorrelation between structure and activity

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